- Dihydroindene and tetrahydronaphthalene compounds for treating disease, United States, , ,

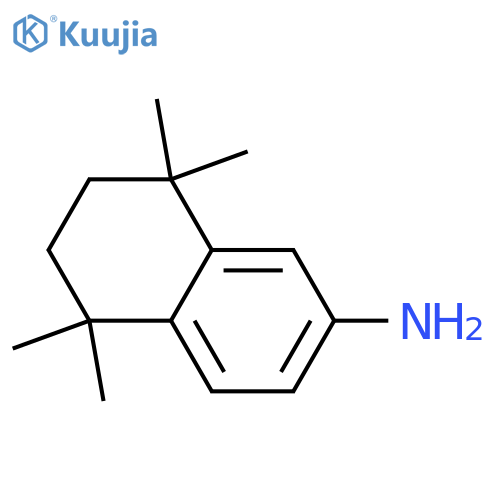

Cas no 92050-16-3 (5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine)

92050-16-3 structure

Nombre del producto:5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine

Número CAS:92050-16-3

MF:C14H21N

Megavatios:203.32324385643

MDL:MFCD12828202

CID:61542

PubChem ID:11469760

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Propiedades químicas y físicas

Nombre e identificación

-

- 5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthylamine

- 2-Naphthalenamine, 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-

- 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ylamine

- 5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-amine

- 1,1,4,4-tetramethyl-1,2,3,4-tetrahydro-6-aminonaphthalene

- 1,1,4,4-tetramethyl-1,2,3,4-tetrahydro-naphth-6-ylamine

- 2-amino-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene

- 2-amino-5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphthalene

- 5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphtalen-2-amine

- 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine

- 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-ylamine

- AMDKYPNODLTUMY-UHFFFAOYSA-N

- KM3075

- 2-Naphthylamine, 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl- (6CI)

- 5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenamine (ACI)

- (1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphth-6-yl)amine

- 2-Amino-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene

- CS-0059980

- 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl -2-naphthylamine

- 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen -2-ylamine

- SB77454

- EN300-305699

- AS-18642

- AKOS015915436

- MFCD12828202

- 92050-16-3

- SY272695

- 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2 amine

- 2-amino-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalene

- W18206

- AC-7878

- DTXSID50466874

- XH1341

- J-516467

- SCHEMBL447737

-

- MDL: MFCD12828202

- Renchi: 1S/C14H21N/c1-13(2)7-8-14(3,4)12-9-10(15)5-6-11(12)13/h5-6,9H,7-8,15H2,1-4H3

- Clave inchi: AMDKYPNODLTUMY-UHFFFAOYSA-N

- Sonrisas: NC1C=C2C(CCC(C2=CC=1)(C)C)(C)C

Atributos calculados

- Calidad precisa: 203.16700

- Masa isotópica única: 203.167399674g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 1

- Recuento de átomos pesados: 15

- Cuenta de enlace giratorio: 0

- Complejidad: 242

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 26

- Xlogp3: 4.4

Propiedades experimentales

- Denso: 0.944

- Punto de fusión: 63-65 ºC

- Punto de ebullición: 310.189°C at 760 mmHg

- Punto de inflamación: 143.452°C

- índice de refracción: 1.524

- PSA: 26.02000

- Logp: 4.19900

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Información de Seguridad

- Palabra de señal:Warning

- Instrucciones de peligro: H302-H315-H319-H335

- Declaración de advertencia: P261-P305+P351+P338

- Condiciones de almacenamiento:Keep in dark place,Inert atmosphere,Room temperature

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Datos Aduaneros

- Código HS:2921450090

- Datos Aduaneros:

China Customs Code:

2921450090Overview:

2921450090. 1-Naphthylamine and2-Derivatives and salts of naphthylamine(include1-Naphthylamine). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2921450090 1-naphthylamine (Ah-naphthylamine), 2-naphthylamine (b-naphthylamine) and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-305699-1.0g |

5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine |

92050-16-3 | 95.0% | 1.0g |

$79.0 | 2025-03-19 | |

| eNovation Chemicals LLC | D273534-5g |

5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthylamine |

92050-16-3 | 95%+ | 5g |

$1390 | 2024-08-03 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T70080-250mg |

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine |

92050-16-3 | 97% | 250mg |

¥337.0 | 2024-07-18 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T70080-1g |

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine |

92050-16-3 | 97% | 1g |

¥740.0 | 2024-07-18 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T70080-100mg |

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine |

92050-16-3 | 97% | 100mg |

¥231.0 | 2024-07-18 | |

| TRC | T890340-10mg |

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine |

92050-16-3 | 10mg |

$ 50.00 | 2022-06-02 | ||

| Chemenu | CM133424-5g |

5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine |

92050-16-3 | 95%+ | 5g |

$*** | 2023-03-30 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OO417-200mg |

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine |

92050-16-3 | 97% | 200mg |

298.0CNY | 2021-07-12 | |

| Chemenu | CM133424-1g |

5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine |

92050-16-3 | 95+% | 1g |

$281 | 2021-08-05 | |

| eNovation Chemicals LLC | Y1188336-5g |

2-Amino-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene |

92050-16-3 | 95% | 5g |

$440 | 2023-08-31 |

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 2 - 5 bar, 70 °C

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 2 - 5 bar, 70 °C

Referencia

- Preparation of pentamethyltetrahydronaphthalene derivatives for use as human retinoid X receptor modulators, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Stannous chloride Solvents: Ethanol ; 12 h, reflux

1.2 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

Referencia

- Selective alkylation of βII-tubulin and thioredoxin-1 by structurally related subsets of aryl chloroethylureas leading to either anti-microtubules or redox modulating agents, Bioorganic & Medicinal Chemistry, 2008, 16(15), 7277-7290

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 24 h, 25 °C

Referencia

- Methods for the production and use of tricyclic retinoids, European Patent Organization, , ,

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 6 h, 70 °C

Referencia

- Synthesis of tamibarotene, Zhongguo Yiyao Gongye Zazhi, 2009, 40(1), 9-11

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 15 h, 1 atm, rt

Referencia

- Preparation of tetrahydronaphthalenylureidobenzoic acids as retinoid agonists., United States, , ,

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; rt

Referencia

- Design and synthesis of novel retinoid synergists having a dibenzodiazepine skeleton, Heterocycles, 2010, 81(11), 2465-2470

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Glycerol ; 2 h, 150 °C

Referencia

- Method for synthesizing 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthylamine, China, , ,

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 15 h, rt

Referencia

- Preparation of N-(tetrahydronaphthyl)-N'-phenylureas as retinoid agonists for treatment of emphysema, cancer, or dermatological disorders, World Intellectual Property Organization, , ,

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 2 - 5 bar, 70 °C

Referencia

- Modeling, Synthesis, and Biological Evaluation of Potential Retinoid X Receptor (RXR)-Selective Agonists: Analogues of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and 6-(Ethyl(5,5,8,8-tetrahydronaphthalen-2-yl)amino)nicotinic Acid (NEt-TMN), Journal of Medicinal Chemistry, 2016, 59(19), 8924-8940

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 24 h, 25 °C

Referencia

- Preparation of tricyclic retinoids as retinoid receptor agonists, United States, , ,

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Hydroxyamine hydrochloride , Sulfuric acid Solvents: Acetonitrile ; 25 °C; 10 min, 25 °C

1.2 Reagents: Hydrochloric acid , Titanium chloride (TiCl3) Solvents: Water ; 25 °C; 10 min, 25 °C

1.3 Reagents: Citric acid, sodium salt , Sodium hydroxide Solvents: Water ; basified, 25 °C

1.2 Reagents: Hydrochloric acid , Titanium chloride (TiCl3) Solvents: Water ; 25 °C; 10 min, 25 °C

1.3 Reagents: Citric acid, sodium salt , Sodium hydroxide Solvents: Water ; basified, 25 °C

Referencia

- C-H Amination of Arenes with Hydroxylamine, Organic Letters, 2020, 22(8), 2931-2934

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 1 h, rt

Referencia

- Retinoid compounds with retinoic acid receptor agonist activity, World Intellectual Property Organization, , ,

Métodos de producción 14

Condiciones de reacción

1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ; 2 h, reflux

Referencia

- Palladium-Catalyzed Synthesis of Aromatic Carboxylic Acids with Silacarboxylic Acids, Organic Letters, 2013, 15(6), 1378-1381

Métodos de producción 15

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 4 h, reflux

Referencia

- Process improvement of tamibarotene preparation, Yaoxue Shijian Zazhi, 2012, 30(4), 287-288

Métodos de producción 16

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 15 h, 1 atm, rt

Referencia

- Preparation of N-(tetrahydronaphthyl)-N'-arylureas as retinoid agonists for treatment of emphysema, cancer, or dermatological disorders, World Intellectual Property Organization, , ,

Métodos de producción 17

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; overnight, rt

Referencia

- Methods to Generate an Array of Novel Rexinoids by SAR on a Potent Retinoid X Receptor Agonist: A Case Study with NEt-TMN, Methods in Molecular Biology (New York, 2019, 2019, 109-121

Métodos de producción 18

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 1 h, rt

Referencia

- Heterocyclic compounds as retinoid X receptor modulators, and drugs and pharmaceutical compositions containing them, Japan, , ,

Métodos de producción 19

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol

Referencia

- Aza-retinoids as novel retinoid X receptor-specific agonists, Bioorganic & Medicinal Chemistry Letters, 2006, 16(9), 2352-2356

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Raw materials

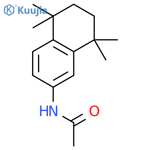

- N-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)acetamide

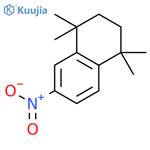

- 2-Nitro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene

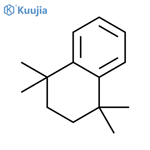

- 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Preparation Products

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Literatura relevante

-

Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

4. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

92050-16-3 (5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine) Productos relacionados

- 2514730-10-8(Benzoic acid, 3-bromo-2,6-dichloro-5-(trifluoromethyl)-)

- 1805645-45-7(Methyl 4-cyano-3-difluoromethoxy-2-methoxyphenylacetate)

- 1806603-05-3(3-Bromo-1-(2-ethyl-3-fluorophenyl)propan-1-one)

- 2229639-25-0(2-1-(5-chlorofuran-2-yl)cyclopropylpropan-2-amine)

- 2287283-54-7(4-bromo-1-[(1-methylazetidin-3-yl)methyl]-1H-1,2,3-benzotriazole)

- 866870-30-6(N-(4-ethoxyphenyl)-2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}acetamide)

- 2171707-29-0(3-(2,3-difluorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

- 23602-61-1(3,4-DICHLORO-2-HYDROXYBENZALDEHYDE)

- 22348-32-9((R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol)

- 2172551-65-2(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-2-fluorobenzoic acid)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:92050-16-3)5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine

Pureza:99%

Cantidad:5g

Precio ($):243.0